p-(Octyloxyphenyl)phenyliodonium hexafluor antimonate
Description
Properties
CAS No. |
121239-75-6 |
|---|---|
Molecular Formula |
C20H26F6IOSb |
Molecular Weight |
645.1 g/mol |
IUPAC Name |
antimony(5+);(4-octoxyphenyl)-phenyliodanium;hexafluoride |
InChI |
InChI=1S/C20H26IO.6FH.Sb/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18;;;;;;;/h7-9,11-16H,2-6,10,17H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
QBOTYWKRKSTVOV-UHFFFAOYSA-H |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
m-Chloroperbenzoic Acid (m-CPBA)-Mediated Coupling
A widely adopted method employs m-CPBA as the oxidizing agent. The reaction proceeds under anhydrous conditions in dichloromethane at −20°C to 0°C to stabilize the iodonium intermediate.
Reaction conditions :
-
Molar ratio : 1:1.2 (4-octyloxyiodobenzene to benzene derivative).
-
Solvent : Dichloromethane.
-
Temperature : −20°C to 0°C.
-
Reaction time : 6–8 hours.
Mechanism :
-
Oxidation of 4-octyloxyiodobenzene by m-CPBA generates a hypervalent iodine(III) intermediate.
-
Electrophilic aromatic substitution with the benzene derivative forms the diaryliodonium cation.
Counterion Exchange to Hexafluorostibate(V)
The crude diaryliodonium salt (often as chloride or triflate) undergoes counterion metathesis with hexafluoroantimonic acid (HSbF6).
Procedure :
-
Dissolve the diaryliodonium chloride in acetonitrile.
-
Add HSbF6 dropwise at 0°C.
-
Stir for 1–2 hours, then precipitate the product by adding diethyl ether.
Critical factors :
-
Stoichiometry : 1:1 molar ratio of iodonium salt to HSbF6.
-
Solvent polarity : Acetonitrile ensures solubility of both reactants.
Purification and Characterization
Recrystallization
The product is recrystallized from a mixture of dichloromethane and hexane to remove unreacted starting materials and by-products.
Typical yield : 65–75%.
Chromatographic Purification
Column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:4) resolves impurities.
Purity verification :
-
¹H NMR : Peaks at δ 7.8–7.6 (aromatic protons), δ 4.0 (octyloxy –OCH2–), δ 1.8–1.2 (aliphatic chain).
-
Elemental analysis : Matches theoretical values for C20H26F6IOSb.
Industrial-Scale Production
Industrial synthesis optimizes cost and scalability:
-
Continuous flow reactors : Enhance heat transfer and reduce reaction time.
-
In-situ counterion exchange : Combines oxidative coupling and metathesis in a single step.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | 1–10 g | 1–100 kg |
| Reactor type | Batch | Continuous flow |
| Yield | 65–75% | 70–80% |
| Purity | >98% | >95% |
| Key challenge | Temperature control | Solvent recovery |
Mechanistic Insights and By-Product Analysis
Side Reactions
-
Formation of iodobenzene derivatives : Occurs via reductive elimination if stoichiometry is imbalanced.
-
Hydrolysis : Hexafluorostibate(V) may hydrolyze in aqueous conditions, releasing HF.
Mitigation strategies :
-
Maintain strict anhydrous conditions.
-
Use excess HSbF6 to drive counterion exchange to completion.
Recent Advances in Synthesis
Photochemical Activation
UV irradiation (254 nm) accelerates oxidative coupling, reducing reaction time to 2–3 hours.
Advantages :
-
Lower energy consumption.
-
Higher selectivity for the desired regioisomer.
Electrochemical Methods
Electrochemical oxidation of 4-octyloxyiodobenzene in the presence of benzene derivatives eliminates the need for chemical oxidants.
Conditions :
-
Electrolyte : Tetrabutylammonium hexafluorophosphate.
-
Voltage : 1.5–2.0 V.
Chemical Reactions Analysis
Types of Reactions
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by nucleophiles such as amines, thiols, and carboxylates, leading to the formation of new carbon-nucleophile bonds.
Oxidation Reactions: The compound can act as an oxidizing agent, facilitating the oxidation of substrates in organic synthesis.
Reduction Reactions: Under certain conditions, the iodonium ion can be reduced to iodide, with the concomitant formation of the corresponding phenyl and 4-(octyloxy)phenyl derivatives.
Common Reagents and Conditions
Common reagents used in reactions with (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve organic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran, and temperatures ranging from -20°C to room temperature.
Major Products Formed
The major products formed from reactions with (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) depend on the type of reaction and the nucleophile used. For example, substitution reactions with amines yield the corresponding aniline derivatives, while oxidation reactions can produce phenolic compounds.
Scientific Research Applications
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of phenyl and 4-(octyloxy)phenyl groups into molecules. It is also employed in the synthesis of complex organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) involves the transfer of the iodonium ion to a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The hexafluorostibate counterion stabilizes the iodonium ion, facilitating its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Chemical Properties
Photochemical and Thermal Properties
- For example, (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) generates strong Brønsted acids (e.g., HSbF₆) upon UV irradiation, enabling rapid polymerization in coatings . In contrast, sulfonium salts like Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluorostibate(V) require higher UV doses for activation .
- Thermal Stability : The SbF₆⁻ counterion enhances thermal stability (>200°C), making iodonium salts suitable for high-temperature processes. The sulfonium analog decomposes at lower temperatures (~150°C) due to weaker S–C bond strength .
Solubility and Compatibility
- The octyloxy group in (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) improves solubility in nonpolar solvents (e.g., toluene, acrylates) compared to unsubstituted iodonium salts .
- Sulfonium salts with phenylthio groups (e.g., Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluorostibate(V)) exhibit moderate solubility in polar aprotic solvents like acetonitrile .
- Triflate (CF₃SO₃⁻) and nonafluorobutanesulfonate (C₄F₉SO₃⁻) counterions increase hydrophilicity, enabling compatibility with aqueous photoresist formulations .
Commercial Availability and Cost
- (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is available from suppliers like BLD Pharm and Shanghai JiZhi Biochemical Technology at ¥1,788.00/100g .
- Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluorostibate(V) (CymitQuimica) is priced higher (~$500/100g) due to complex synthesis .
- Triflate-based iodonium salts are cost-effective (~¥400/100g) but less thermally stable .
Biological Activity
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is a compound that has garnered attention in various fields, including organic chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.
The compound is synthesized through the reaction of iodobenzene with 4-(octyloxy)phenylboronic acid in the presence of m-chloroperbenzoic acid (m-CPBA). The reaction is conducted in dichloromethane at low temperatures to stabilize the iodonium ion, followed by treatment with hexafluoroantimonic acid (HSbF6) to form the hexafluorostibate salt .
Chemical Structure
- Molecular Formula : CHFIOSb
- Molecular Weight : 645.07 g/mol
- CAS Number : 121239-75-6
The mechanism of action involves the transfer of the iodonium ion to nucleophiles, resulting in new carbon-nucleophile bonds. The stability provided by the hexafluorostibate counterion enhances the reactivity of the iodonium ion . This reactivity allows it to participate in various biological interactions, particularly in modifying biomolecules like proteins and nucleic acids.
Biological Activity
Research indicates that (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
- Anticancer Activity : Studies suggest that it may possess anticancer properties by affecting cellular pathways involved in tumor growth and proliferation.
- Modification of Biomolecules : It is used in biological studies to modify proteins and nucleic acids, aiding in understanding their structure and function .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) against common bacterial strains. Results indicated significant inhibition zones compared to control groups.
- Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.
- Biomolecular Modification : The compound facilitated the labeling of proteins for imaging studies, highlighting its utility in biochemical research.
Applications
The diverse applications of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) include:
- Organic Synthesis : It serves as a reagent for introducing phenyl groups into organic molecules.
- Biological Research : Utilized for studying biomolecular interactions and modifications.
- Industrial Use : Employed in producing specialty chemicals and materials due to its unique properties .
Safety and Handling
The compound is classified with certain hazards:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V), and how does the octyloxy substituent influence synthetic yield?
- Methodological Answer : The compound is typically synthesized via ligand exchange reactions involving diaryliodonium precursors and hexafluorostibate(V) salts. The octyloxy group enhances solubility in non-polar solvents, facilitating purification via column chromatography. Yield optimization requires controlling reaction temperature (0–5°C) and stoichiometric ratios of reactants. Purity verification should combine quantitative / NMR and LC-MS to confirm absence of by-products like unreacted iodobenzene derivatives .
Q. How can researchers characterize the thermal stability of this compound for storage and experimental applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere (N) is critical. The compound exhibits a melting point of 55–59°C , but decomposition temperatures should be determined via TGA coupled with differential scanning calorimetry (DSC). Comparative studies with analogs (e.g., hexafluorophosphate salts) reveal that the hexafluorostibate(V) counterion improves thermal stability due to stronger ionic interactions .
Q. What solvent systems are optimal for dissolving this iodonium salt, and how does solubility impact photochemical applications?
- Methodological Answer : The compound is soluble in dichloromethane, acetonitrile, and tetrahydrofuran (THF), but poorly soluble in water. The octyloxy chain enhances compatibility with hydrophobic matrices, making it suitable for UV-curable polymer formulations. Solubility tests should use dynamic light scattering (DLS) to monitor aggregation in mixed solvents .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) indicate no acute toxicity, but hexafluorostibate(V) may release HF under extreme conditions. Use PPE (gloves, goggles) and work in a fume hood. Storage recommendations: airtight containers at –20°C, away from light and moisture. Spill management requires neutralization with calcium carbonate .
Advanced Research Questions
Q. How does the octyloxy substituent modulate the photochemical efficiency of this iodonium salt in radical-initiated polymerization?
- Methodological Answer : The electron-donating octyloxy group stabilizes the iodonium cation, lowering reduction potential and enhancing photoactivity. Compare quantum yields of radical generation (e.g., using benzophenone as a sensitizer) via electron spin resonance (ESR) spectroscopy. UV-Vis spectroscopy (λ~250–300 nm) can track absorption maxima shifts relative to methoxy or nitro-substituted analogs .
Q. What mechanistic insights explain this compound’s role in metal-free cross-coupling reactions?
- Methodological Answer : The iodonium salt acts as an arylating agent via single-electron transfer (SET) mechanisms. Cyclic voltammetry (CV) reveals its redox potential (~–0.5 V vs. SCE), which correlates with aryl radical generation. Pair with density functional theory (DFT) calculations to map transition states in C–C bond formation .
Q. How does the hexafluorostibate(V) counterion influence ionic conductivity in polymer electrolytes compared to other anions (e.g., PF or BF)?
- Methodological Answer : Conductivity studies using electrochemical impedance spectroscopy (EIS) show that the larger SbF anion reduces ion-pairing, enhancing ionic mobility in solid polymer electrolytes. Compare with analogs in poly(ethylene oxide) matrices; correlate with glass transition temperatures (DSC) and anion size .
Q. Can this compound act as a photoacid generator (PAG) in lithography, and how does its performance compare to industry-standard PAGs?
- Methodological Answer : Evaluate acid generation efficiency via UV irradiation (254 nm) in PMMA films, monitoring proton release with pH-sensitive dyes. Compare with triflate or tosylate-based PAGs using quartz crystal microbalance (QCM) to assess resist dissolution rates. The octyloxy group may reduce diffusivity of generated acid, improving pattern resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
